molecular formula C21H22N4O3 B15102532 N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B15102532
M. Wt: 378.4 g/mol
InChI Key: RNZZJQXQHQUBQN-UHFFFAOYSA-N
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Description

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a beta-carboline core and a hydroxyphenyl group, making it a subject of interest for researchers exploring new therapeutic agents and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common approach involves the condensation of a beta-carboline derivative with a hydroxyphenylamine under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and rigorous quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the oxopropyl chain can be reduced to form alcohol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyphenyl group can yield quinone derivatives, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug development and biochemical studies.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the beta-carboline core can intercalate with DNA or interact with enzymes. These interactions can modulate various biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    3-amino-3-(4-hydroxyphenyl)propanoic acid: This compound shares the hydroxyphenyl group and can undergo similar reactions.

    2-[(3-hydroxyphenyl)amino]pyrimidine derivatives:

Uniqueness

N-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its combination of a beta-carboline core and a hydroxyphenyl group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H22N4O3

Molecular Weight

378.4 g/mol

IUPAC Name

N-[3-(3-hydroxyanilino)-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C21H22N4O3/c26-15-5-3-4-14(12-15)23-20(27)8-10-22-21(28)25-11-9-17-16-6-1-2-7-18(16)24-19(17)13-25/h1-7,12,24,26H,8-11,13H2,(H,22,28)(H,23,27)

InChI Key

RNZZJQXQHQUBQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=C1C3=CC=CC=C3N2)C(=O)NCCC(=O)NC4=CC(=CC=C4)O

Origin of Product

United States

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